molecular formula C10H15ClO B118910 Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) CAS No. 150614-87-2

Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)

Cat. No. B118910
CAS RN: 150614-87-2
M. Wt: 186.68 g/mol
InChI Key: PQZOLRCDKLTKIU-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) is a chemical compound with several scientific research applications. It is commonly referred to as norbornan-2-carbonyl chloride and is used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of norbornan-2-carbonyl chloride is not well understood. However, it is believed to act as an electrophile in organic reactions, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Biochemical and Physiological Effects
Norbornan-2-carbonyl chloride has no known biochemical or physiological effects. It is not used as a drug or pharmaceutical and is not intended for human consumption.

Advantages and Limitations for Lab Experiments

Norbornan-2-carbonyl chloride is a useful reagent in organic synthesis due to its ability to form amides and esters. It is relatively easy to synthesize and is readily available. However, it is a highly reactive and corrosive compound, and proper safety precautions must be taken when handling it.

Future Directions

There are several future directions for research involving norbornan-2-carbonyl chloride. One area of research could be the development of new synthetic methods using norbornan-2-carbonyl chloride as a reagent. Another area of research could be the synthesis of new drugs and pharmaceuticals using norbornan-2-carbonyl chloride as a starting material. Additionally, the mechanism of action of norbornan-2-carbonyl chloride could be further studied to better understand its reactivity and potential applications.

Synthesis Methods

Norbornan-2-carbonyl chloride is synthesized by reacting norbornene with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through electrophilic addition of chlorine to the double bond of norbornene, followed by a rearrangement to form the carbonyl chloride.

Scientific Research Applications

Norbornan-2-carbonyl chloride has several scientific research applications. It is used as a reagent in organic synthesis for the preparation of various organic compounds such as amides, esters, and ketones. It is also used in the synthesis of drugs and pharmaceuticals such as antihistamines and antipsychotics.

properties

CAS RN

150614-87-2

Product Name

Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1

InChI Key

PQZOLRCDKLTKIU-RNJXMRFFSA-N

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)C(=O)Cl)C

SMILES

CC1(C2CCC(C1C2)C(=O)Cl)C

Canonical SMILES

CC1(C2CCC(C1C2)C(=O)Cl)C

synonyms

Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.